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Compound of Interest

Compound Name: TG8-260

Cat. No.: B10856362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the second-generation

prostaglandin E2 (PGE2) receptor EP2 antagonist, TG8-260. This document details its

chemical structure, synthesis, mechanism of action, and key experimental data, serving as a

resource for professionals in drug discovery and development.

Chemical Structure
TG8-260, also referred to as compound 2f, is a synthetic organic compound with the molecular

formula C21H20N4O.[1] It is a potent and selective antagonist of the EP2 receptor.[2][3][4]

Synthesis of TG8-260
The synthesis of TG8-260 has been approached through several methods, with the most

effective route involving the coupling of an amine and a carboxylic acid.[2] One of the more

successful methods utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

tetrafluoroborate (TBTU) and triethylamine in tetrahydrofuran, which has been identified as the

method of choice for producing TG8-260 in good yield.[2]

Earlier synthetic attempts included the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDCI) and 4-Dimethylaminopyridine (DMAP) in dimethylformamide (DMF), which resulted in a

lower yield of 15%.[2] Another approach involved a Suzuki coupling followed by deprotection,

which afforded a 30% yield over two steps.[2]
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TG8-260 functions as a competitive antagonist of the prostaglandin E2 receptor subtype 2

(EP2), a G-protein coupled receptor (GPCR).[2][5] The activation of the EP2 receptor by its

endogenous ligand, PGE2, is typically associated with pro-inflammatory responses.[2][3][4][5]

Upon activation by PGE2, the EP2 receptor couples to the Gs alpha subunit of its associated G

protein. This initiates a signaling cascade that involves the production of cyclic AMP (cAMP) via

adenylyl cyclase. The subsequent increase in intracellular cAMP leads to the activation of

Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn

modulate various downstream cellular processes.[2][5] TG8-260 exerts its anti-inflammatory

effects by blocking the initial activation of the EP2 receptor by PGE2, thereby inhibiting this

signaling pathway.[2]
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Caption: TG8-260 competitively antagonizes the EP2 receptor, blocking PGE2-mediated

signaling.
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The following tables summarize the key quantitative data for TG8-260, including its potency,

selectivity, pharmacokinetic properties, and its effects on cytochrome P450 enzymes.

Table 1: Potency and Selectivity of TG8-260[2][5][6]

Parameter Value Notes

Schild KB (EP2) 13.2 nM

Determined by Schild

regression analysis in a C6-

glioma cell line overexpressing

human EP2 receptors.[2][5]

Selectivity vs. DP1 >500-fold KB = 8 µM.[2][5][6]

Selectivity vs. EP4 >500-fold KB = 45 µM.[2][5][6]

Selectivity vs. IP >500-fold KB = 10 µM.[2][5][6]

Table 2: Pharmacokinetic Properties of TG8-260[2][3][4][5][6][7]

Parameter Value Species Route

Plasma Half-life (t1/2) 2.14 h Not specified Oral (PO)

Oral Bioavailability 77.3% Not specified Oral (PO)

Plasma Half-life (t1/2) 2.8 h Mouse Intraperitoneal (i.p.)

Table 3: In Vitro ADMET Properties of TG8-260 - CYP450 Inhibition[2]
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CYP Isoform IC50 (µM)

CYP1A2 >100

CYP2B6 <1

CYP2C8 <1

CYP2C19 <1

CYP2D6 <1

CYP3A4 <1

Experimental Protocols
A key experiment to determine the potency and mechanism of action of TG8-260 is the cAMP-

mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional

assay.[2][3][4][5]

Experimental Workflow: TR-FRET Assay for EP2
Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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